1-(4-Cyclohexyl-phenyl)-piperazine dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-(4-Cyclohexyl-phenyl)-piperazine dihydrochloride involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve bulk manufacturing and custom synthesis .
Chemical Reactions Analysis
1-(4-Cyclohexyl-phenyl)-piperazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-Cyclohexyl-phenyl)-piperazine dihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is used in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of 1-(4-Cyclohexyl-phenyl)-piperazine dihydrochloride involves its interaction with specific molecular targets and pathways . It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the target organism .
Comparison with Similar Compounds
1-(4-Cyclohexyl-phenyl)-piperazine dihydrochloride is unique compared to other similar compounds due to its specific molecular structure and interactions . Similar compounds include 1-(4-Chlorophenyl)piperazine dihydrochloride and other piperazine derivatives . These compounds share similar chemical properties but differ in their specific applications and mechanisms of action .
Properties
IUPAC Name |
1-(4-cyclohexylphenyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18;;/h6-9,14,17H,1-5,10-13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMHPJKYTNICAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)N3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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